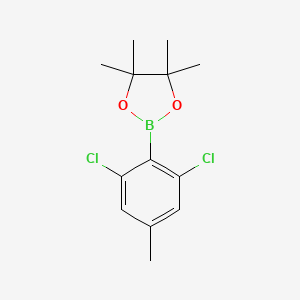

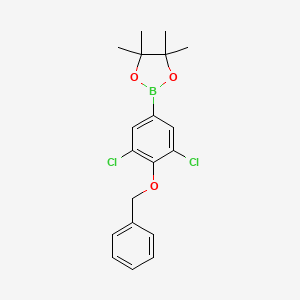

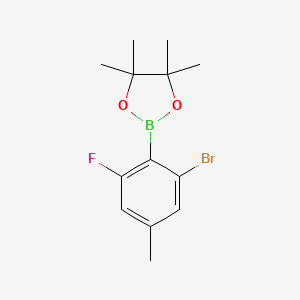

2,6-Dichloro-4-methylphenylboronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

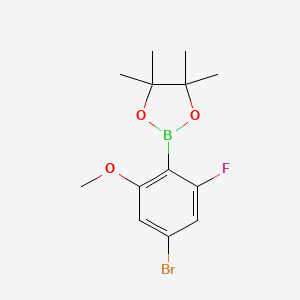

“2,6-Dichloro-4-methylphenylboronic acid pinacol ester” is a boronic acid ester with the CAS Number: 2121511-76-8 . It has a molecular weight of 286.99 and its IUPAC name is 2-(2,6-dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Synthesis Analysis

While specific synthesis methods for “2,6-Dichloro-4-methylphenylboronic acid pinacol ester” were not found, boronic acid esters are generally synthesized through various borylation approaches . Protodeboronation of alkyl boronic esters, including pinacol boronic esters, has been reported .Molecular Structure Analysis

The InChI code for “2,6-Dichloro-4-methylphenylboronic acid pinacol ester” is 1S/C13H17BCl2O2/c1-8-6-9(15)11(10(16)7-8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 .Chemical Reactions Analysis

Boronic acid esters, including “2,6-Dichloro-4-methylphenylboronic acid pinacol ester”, are highly valuable building blocks in organic synthesis . They are used in the Suzuki–Miyaura coupling reaction due to their low toxicity and unique reactivity . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .Physical And Chemical Properties Analysis

“2,6-Dichloro-4-methylphenylboronic acid pinacol ester” is a solid at room temperature . It should be stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Building Block

“2,6-Dichloro-4-methylphenylboronic acid pinacol ester” is a highly valuable building block in organic synthesis . It can be used in the synthesis of various organic compounds, contributing to the development of new materials and pharmaceuticals .

Protodeboronation

Protodeboronation is a process where a boron atom is removed from an organic compound. “2,6-Dichloro-4-methylphenylboronic acid pinacol ester” can undergo catalytic protodeboronation . This process is not well developed, making it a potential area for further research .

Anti-Markovnikov Alkene Hydromethylation

This compound can be used in a protocol that allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but unknown transformation, indicating potential for exploration .

Synthesis of Bioactive Compounds

The hydromethylation sequence of this compound was applied to methoxy protected (−)-Δ8-THC and cholesterol . This suggests its potential use in the synthesis of bioactive compounds .

Total Synthesis of Natural Products

The protodeboronation of this compound was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This indicates its potential application in the total synthesis of natural products .

Wirkmechanismus

Target of Action

Boronic esters, including this compound, are generally used in the suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the boronic ester interacts with its target through a transmetalation process . This process involves the transfer of an organic group from boron to a transition metal, such as palladium . The resulting organometallic species then undergoes reductive elimination to form a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura reaction is a key pathway in which 2,6-Dichloro-4-methylphenylboronic acid pinacol ester may participate . This reaction is widely used in organic synthesis to create carbon-carbon bonds, enabling the formation of complex organic structures . The downstream effects include the synthesis of various biologically active compounds and pharmaceuticals .

Result of Action

The primary result of the action of 2,6-Dichloro-4-methylphenylboronic acid pinacol ester is the formation of new carbon-carbon bonds via the Suzuki-Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and biologically active molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dichloro-4-methylphenylboronic acid pinacol ester. For instance, the compound’s stability can be affected by temperature, as it is typically stored at 2-8°C . Additionally, the Suzuki-Miyaura reaction is often performed in an aqueous environment and can be influenced by the pH and temperature of the reaction mixture .

Safety and Hazards

This compound is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2,6-dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BCl2O2/c1-8-6-9(15)11(10(16)7-8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOLYKCXWCBION-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BCl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-methylphenylboronic acid pinacol ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester](/img/structure/B6304649.png)